![molecular formula C17H28N2O B13881188 N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
N-[3-(dibutylamino)-4-methylphenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dibutylamino)-4-methylphenyl]acetamide is an organic compound with the molecular formula C16H26N2O It is characterized by the presence of a dibutylamino group attached to a methylphenyl ring, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dibutylamino)-4-methylphenyl]acetamide typically involves the reaction of 3-(dibutylamino)-4-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-(dibutylamino)-4-methylphenylamine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C.
Procedure: The amine is added to acetic anhydride, and the mixture is stirred for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
化学反应分析
Types of Reactions
N-[3-(dibutylamino)-4-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[3-(dibutylamino)-4-methylphenyl]acetic acid.
Reduction: Formation of N-[3-(dibutylamino)-4-methylphenyl]ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
科学研究应用
N-[3-(dibutylamino)-4-methylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[3-(dibutylamino)-4-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it has been studied as a potential inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. By inhibiting these enzymes, the compound may exert neuroprotective effects.
相似化合物的比较
Similar Compounds
- N-[3-(dibutylamino)phenyl]acetamide
- N-[3-(dibutylamino)-4-chlorophenyl]acetamide
- N-[3-(dibutylamino)-4-ethylphenyl]acetamide
Uniqueness
N-[3-(dibutylamino)-4-methylphenyl]acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds.
属性
分子式 |
C17H28N2O |
|---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
N-[3-(dibutylamino)-4-methylphenyl]acetamide |
InChI |
InChI=1S/C17H28N2O/c1-5-7-11-19(12-8-6-2)17-13-16(18-15(4)20)10-9-14(17)3/h9-10,13H,5-8,11-12H2,1-4H3,(H,18,20) |
InChI 键 |
BSROWXHGGGEFHK-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=C(C=CC(=C1)NC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
![N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
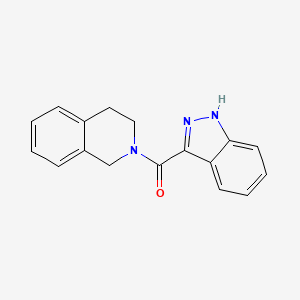
![N'-[(4-butoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13881156.png)
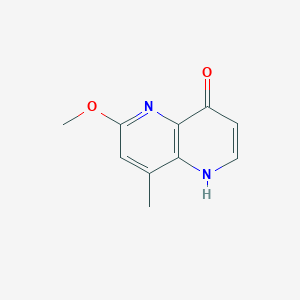
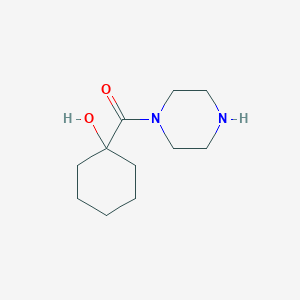
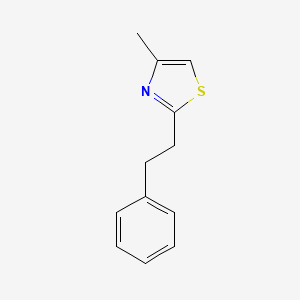
![2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881178.png)

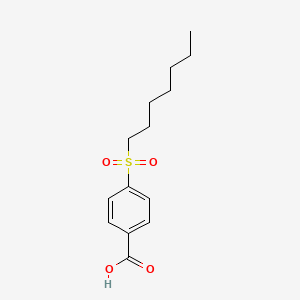
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile](/img/structure/B13881196.png)

![6-(4-Methoxyphenyl)-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881205.png)
